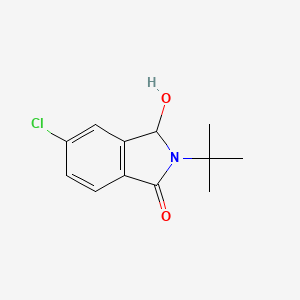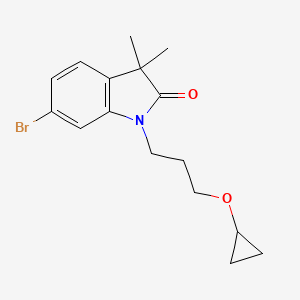
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione
描述
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione is a complex organic compound with a unique structure that combines a naphthalene derivative with an isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the isoindole moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism by which 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. Detailed studies on the compound’s binding affinity and specificity are essential for understanding its mechanism of action.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 8-Bromo-3,4-dihydronaphthalen-2 (1H)-one
- 7,8-Difluoro-3,4-dihydronaphthalen-2 (1H)-one
Uniqueness
Compared to similar compounds, 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione stands out due to its combined naphthalene and isoindole structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H13NO3 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-14-8-6-11-5-7-13(9-12(11)10-14)19-17(21)15-3-1-2-4-16(15)18(19)22/h1-5,7,9H,6,8,10H2 |
InChI 键 |
LQMHAQSWNXCDAX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1=O)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Formyl-2-phenoxy-3-[(prop-2-en-1-yl)amino]benzene-1-sulfonamide](/img/structure/B8576568.png)



![2-[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol](/img/structure/B8576610.png)

